
Hexyl 4-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 4-sulfamoylbenzoate is an organic compound that belongs to the class of sulfonamides It is characterized by a hexyl group attached to the 4-position of a benzoate ring, which is further substituted with a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 4-sulfamoylbenzoate can be synthesized through the esterification of 4-sulfamoylbenzoic acid with hexanol. The reaction typically involves heating the 4-sulfamoylbenzoic acid in a hydrochloric acid-saturated solution of hexanol. Upon cooling, the addition of hexane can lead to the crystallization of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Hexyl 4-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Hexyl 4-sulfamoylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Hexyl 4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound effective in therapeutic applications .
Comparison with Similar Compounds
Hexyl 4-sulfamoylbenzoate can be compared with other sulfonamide derivatives:
4-Chloro-3-sulfamoylbenzoic acid: Similar in structure but with a chloro substituent, enhancing its binding affinity to certain enzymes.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Contains additional halogen substituents, which can further modulate its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound that contribute to its specific applications and effectiveness in various fields.
Properties
CAS No. |
59777-61-6 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
hexyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-4-5-10-18-13(15)11-6-8-12(9-7-11)19(14,16)17/h6-9H,2-5,10H2,1H3,(H2,14,16,17) |
InChI Key |
OYKFZFIHVHNTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
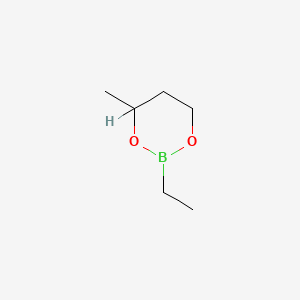
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

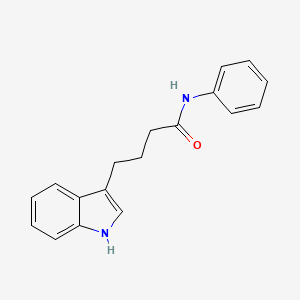

![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
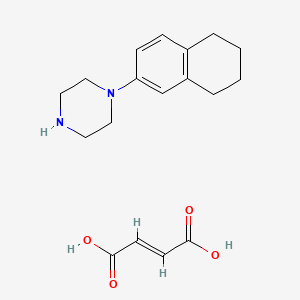
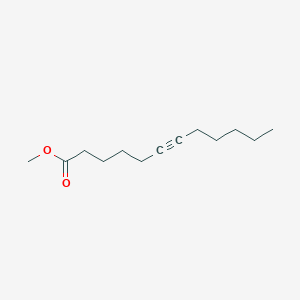
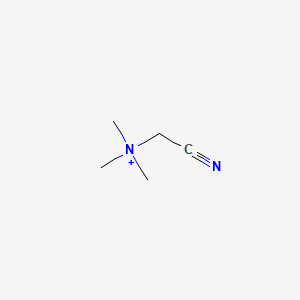
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
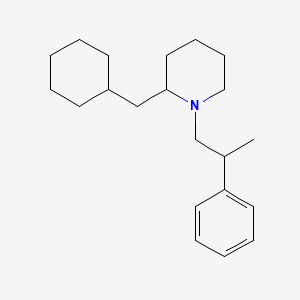
![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
